4-Bromo-2,2-dimethylpentane
Description
4-Bromo-2,2-dimethylpentane is a branched bromoalkane with the molecular formula C₇H₁₅Br and a calculated molecular weight of 179.10 g/mol. Its IUPAC name indicates a pentane backbone substituted with a bromine atom at the fourth carbon and two methyl groups at the second carbon.
- Structure: Secondary bromide (bromine on a carbon bonded to two other carbons) with steric hindrance from the 2,2-dimethyl branching.
- Reactivity: Likely undergoes nucleophilic substitution (SN2) but with reduced efficiency compared to primary bromoalkanes due to steric effects.
Properties
Molecular Formula |
C7H15Br |
|---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
4-bromo-2,2-dimethylpentane |
InChI |
InChI=1S/C7H15Br/c1-6(8)5-7(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
RYSCEXDEPPEABD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)Br |
Origin of Product |
United States |
Scientific Research Applications
4-Bromo-2,2-dimethylpentane is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-2,2-dimethylpentane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the reaction conditions.
Molecular Targets and Pathways:
SN2 Mechanism: The nucleophile attacks the carbon atom bearing the bromine atom from the opposite side, leading to the inversion of configuration.
SN1 Mechanism: The bromine atom leaves, forming a carbocation intermediate, which is then attacked by the nucleophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-2,2-dimethylpentane with structurally related brominated alkanes and substituted derivatives identified in the evidence:
Structural and Reactivity Analysis
Branching Effects :
- This compound’s branching reduces intermolecular forces compared to linear analogs, likely lowering its boiling point. For example, 2-bromo-4-methylpentane (MW 165.07) has a simpler branching pattern but similar secondary bromide reactivity .
- In contrast, 1-bromo-4-methylpentane is a primary bromide, enabling faster SN2 reactions due to minimal steric hindrance .
Functional Group Influence: Brominated aromatics (e.g., 2-bromo-4'-methoxyacetophenone) exhibit distinct reactivity, such as electrophilic substitution or coupling reactions, unlike aliphatic bromoalkanes . Phenolic derivatives like 4-bromo-2,5-dichlorophenol (CAS 1940-42-7) demonstrate halogenation’s impact on acidity and environmental persistence .
Synthetic Utility :
- Aliphatic bromoalkanes like this compound serve as alkylation agents, while brominated aromatics are intermediates in pharmaceuticals and agrochemicals .
Research Findings and Limitations
- Gaps in Data : Specific thermodynamic data (e.g., melting/boiling points) for this compound are absent in the evidence. Predictions rely on analog trends.
- Safety Considerations : Bromoalkanes are generally hazardous; and emphasize strict control in industrial handling to mitigate toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
